molecular formula C9H12ClF2N B2664786 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride CAS No. 2253631-10-4

3,3-Difluoro-2-phenylpropan-1-amine hydrochloride

Cat. No.: B2664786
CAS No.: 2253631-10-4
M. Wt: 207.65
InChI Key: LCFLLIVHNJPRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-phenylpropan-1-amine hydrochloride is a fluorinated amine salt with a phenyl group at the second carbon and two fluorine atoms at the third carbon of the propane backbone. The presence of fluorine atoms significantly influences its physicochemical properties, including reduced basicity of the amine group and enhanced lipophilicity compared to non-fluorinated analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoro-2-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFLLIVHNJPRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253631-10-4
Record name 3,3-difluoro-2-phenylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,3-Difluoro-2-phenylpropan-1-amine.

    Amination: The amine group is introduced via a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of difluoro-phenylpropanone derivatives.

    Reduction: Formation of difluoro-phenylpropanol derivatives.

    Substitution: Formation of various substituted phenylpropanamine derivatives.

Scientific Research Applications

Pharmacological Studies

Research has indicated that 3,3-difluoro-2-phenylpropan-1-amine hydrochloride exhibits potential as a pharmacological agent due to its structural similarity to other biologically active amines. Its dual fluorination may enhance lipophilicity and receptor affinity, making it a candidate for further investigation in neuropharmacology.

Notable Findings:

  • The compound shows promise in modulating neurotransmitter systems, suggesting potential stimulant effects on the central nervous system .

Cancer Research

The compound has been evaluated for its anticancer properties through various in vitro assays. Its structural analogs have shown significant efficacy against human tumor cell lines.

Case Study Insights:

  • A study conducted by the National Cancer Institute demonstrated that related compounds exhibited high levels of antimitotic activity, indicating that this compound may have similar effects .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesNotable Differences
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amineContains one fluorine atomLess lipophilic than the difluoro variant
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amineFluorine at para positionDifferent receptor interaction profile
1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amineChlorine instead of fluorinePotentially different biological activity

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related fluorinated amines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
3,3-Difluoro-2-phenylpropan-1-amine hydrochloride C₉H₁₁F₂N·HCl ~207.65 Not provided Phenyl at C2; difluoro at C3
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 237.90 1797306-72-9 Chloro-fluoro-phenyl; methyl at C2
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 243.09 1803586-04-0 Chlorophenyl at C2; trifluoro at C3
1,1,1-Trifluoropropan-2-amine hydrochloride C₃H₇ClF₃N 150.55 2968-32-3 Trifluoromethyl at C2; no aromatic groups
3-FDCK hydrochloride (3-fluoro Deschloroketamine) C₁₃H₁₆FNO·HCl 257.70 2657761-24-3 Fluorophenyl; cyclohexanone ring
Cinnamylamine hydrochloride (3-Phenylprop-2-en-1-amine) C₉H₁₂ClN 169.65 Not provided Phenyl with allyl chain; no fluorine

Case Studies from Pharmaceutical Research

  • Trifluoropropanamine Derivatives : Compounds like 1,1,1-trifluoropropan-2-amine hydrochloride (CAS 2968-32-3) are used in drug discovery for their metabolic stability, attributed to fluorine’s resistance to oxidative degradation .

Biological Activity

3,3-Difluoro-2-phenylpropan-1-amine hydrochloride (CAS No. 2253631-10-4) is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse scientific literature.

The molecular formula of this compound is C10H13F2NHClC_{10}H_{13}F_2N\cdot HCl. The synthesis typically involves starting materials such as 3,3-difluorobutan-2-one and aniline, utilizing controlled reaction conditions to yield the desired product. Common methods include recrystallization and chromatography for purification.

Synthetic Route Overview

StepDescription
Starting Materials 3,3-Difluorobutan-2-one and aniline
Reaction Conditions Catalysts, specific temperature, and pressure settings
Purification Techniques Recrystallization or chromatography

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate receptor activity or enzyme functions through binding interactions. The specific molecular targets remain under investigation but are believed to involve key neurotransmitter systems .

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups, similar to this compound, often exhibit enhanced potency in inhibiting specific biological pathways. For instance, studies have shown that the inclusion of fluorinated groups can significantly increase the efficacy of drugs targeting serotonin uptake .

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Antidepressant Activity : Preliminary findings suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.
  • Neurotransmitter Modulation : Compounds similar to 3,3-Difluoro-2-phenylpropan-1-amine have been shown to interact with histamine receptors, which could lead to applications in treating allergic reactions or gastric issues .
  • Cancer Research : Investigations into the compound's ability to inhibit tumor growth are ongoing. Initial results indicate that it may affect cell signaling pathways crucial for cancer proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

CompoundMolecular StructureBiological Activity
3,3-Difluoro-2-phenylpropan-1-aminesContains fluorinated amine groupPotential antidepressant effects
3,3-Difluoro-2-(4-methoxyphenyl)propan-1-aminesSimilar structure with methoxy substitutionEnhanced receptor binding affinity

Q & A

Q. What are the common synthetic routes for 3,3-Difluoro-2-phenylpropan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential fluorination and amine functionalization. A plausible route involves:

Friedel-Crafts acylation of benzene derivatives to introduce the phenyl group.

Fluorination using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to install the difluoro motif.

Reductive amination with ammonia or its equivalents under hydrogenation (e.g., Pd/C, H₂) to form the primary amine, followed by HCl salt formation .
Optimization includes controlling reaction temperature (e.g., −78°C for fluorination to prevent side reactions) and solvent selection (e.g., dichloromethane for Friedel-Crafts).

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR to identify phenyl protons (δ 7.2–7.5 ppm) and amine protons (δ 1.5–2.5 ppm); ¹⁹F NMR for fluorinated carbons (δ −100 to −120 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (207.65 g/mol) and fragmentation patterns.
  • X-ray Crystallography : For resolving stereochemistry, if applicable (e.g., enantiomeric forms) .
  • Elemental Analysis : To validate purity and chloride content.

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer of a prochiral precursor.
  • Asymmetric Synthesis : Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to directly synthesize the desired enantiomer .

Q. What is the impact of the difluoro motif on the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The CF₂ group reduces amine basicity (pKa ~7–8), enhancing solubility in acidic environments.
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo.
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, affecting membrane permeability .
    Table 1 : Comparative Properties of Fluorinated vs. Non-Fluorinated Analogs
Property3,3-Difluoro DerivativeNon-Fluorinated Analog
pKa (amine)7.29.8
LogP2.31.5
Metabolic Half-life (hr)4.51.2

Q. How does the hydrochloride salt form influence stability under varying storage conditions?

  • Methodological Answer :
  • Hygroscopicity : The HCl salt reduces hygroscopicity compared to the free base, improving shelf life.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in airtight containers with desiccants.
  • Light Sensitivity : UV-Vis studies indicate no significant degradation under ambient light, but prolonged UV exposure causes amine oxidation .

Q. What strategies are effective for derivatizing this compound into bioactive probes (e.g., fluorescent tags or enzyme inhibitors)?

  • Methodological Answer :
  • Amide Coupling : React with activated esters (e.g., NHS-fluorescein) for fluorescent labeling.
  • Sulfonylation : Introduce sulfonyl chlorides to create enzyme inhibitors (e.g., carbonic anhydrase).
  • Metal Complexation : Use the amine as a ligand for transition metals (e.g., Cu²⁺) in catalytic studies .

Data Contradictions and Resolution

  • Stereochemical Outcomes : describes enantiospecific cyclopropane formation, but the target compound lacks a cyclopropane ring. Researchers must verify if asymmetric methods apply to non-cyclic systems.
  • Fluorination Efficiency : Some protocols (e.g., DAST) may yield mono- vs. di-fluorinated byproducts. LC-MS monitoring is recommended to optimize fluorination steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.